molecular formula C22H21NO7S B10857153 Amt-nhs

Amt-nhs

Cat. No.: B10857153
M. Wt: 443.5 g/mol
InChI Key: OOLVYUSWNMDHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMT-NHS involves the reaction of 4’-aminomethyltrioxsalen with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Comparison with Similar Compounds

AMT-NHS is unique due to its dual functionality, combining a psoralen derivative with an N-hydroxysuccinimide ester group. Similar compounds include:

This compound stands out due to its ability to form both stable amide bonds and photo-activated crosslinks, making it a versatile tool in bioconjugation and crosslinking studies.

Biological Activity

AMT-NHS (N-hydroxysuccinimide ester of a psoralen derivative) is a crosslinking agent designed to facilitate the study of RNA-protein interactions. This compound has shown significant promise in various biological applications, particularly in mapping RNA-binding proteins in vivo and in vitro. This article will delve into the biological activity of this compound, highlighting its mechanisms, effectiveness, and relevant case studies.

This compound operates by forming covalent bonds between RNA bases and primary amines on proteins, enabling the capture of RNA-protein complexes. This crosslinking occurs through exposure to UV light, which activates the psoralen moiety of the compound. The specificity and efficiency of this compound have been demonstrated in several studies, showcasing its ability to penetrate living cells and facilitate crosslinking without the limitations associated with traditional UV crosslinking methods.

Comparative Analysis of Crosslinking Methods

The following table summarizes the differences between this compound and traditional UV crosslinking methods:

FeatureThis compoundUV Crosslinking
Mechanism Covalent bonding via psoralenDirect UV-induced dimerization
Specificity High specificity for RNA-protein interactionsVariable specificity depending on RNA structure
Crosslinking Patterns Distinct patterns across single and double-stranded regionsGenerally favors single-stranded regions
In Vivo Application Effective in living cellsLimited due to cell damage
Efficiency Moderate to highHigh but can induce background noise

Case Study 1: Mapping RNA-Protein Interactions

A study published in Nature Communications demonstrated that this compound could effectively map RNA-protein interactions in yeast cells. The researchers used this compound to crosslink Cbf5 (a protein) with H/ACA snoRNAs, revealing distinct crosslinking patterns compared to UV methods. The correlation coefficient for crosslinking efficiency between in vitro and in vivo conditions was found to be R=0.9R=0.9, indicating a high level of consistency in results across different experimental setups .

Case Study 2: Crosslinking Efficiency

In another research effort, this compound was tested against various RNA structures to evaluate its crosslinking efficiency. The results indicated that this compound was able to target both single-stranded (approximately 73%) and double-stranded (approximately 27%) regions effectively, with a notable increase in double-stranded targeting compared to UV methods, which typically favored single-stranded regions . This versatility makes this compound a valuable tool for studying complex RNA structures.

Research Findings

Recent findings emphasize the following aspects of this compound's biological activity:

  • Cell Penetration: this compound demonstrates excellent cell permeability, allowing for effective application in live-cell imaging and interaction studies .
  • Crosslinking Patterns: The compound induces unique crosslinking patterns that differ significantly from those produced by UV light, suggesting that it can provide more nuanced insights into RNA-protein interactions .
  • Applications in Disease Research: The ability to map RNA-protein interactions has implications for understanding diseases linked to RNA misregulation, such as cancer and neurodegenerative disorders .

Properties

Molecular Formula

C22H21NO7S

Molecular Weight

443.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate

InChI

InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3

InChI Key

OOLVYUSWNMDHMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C

Origin of Product

United States

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